Etridiazole

概要

説明

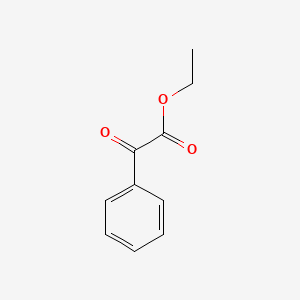

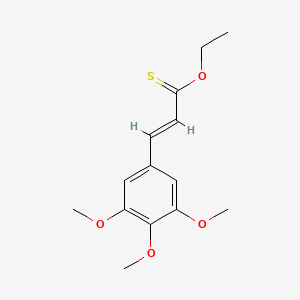

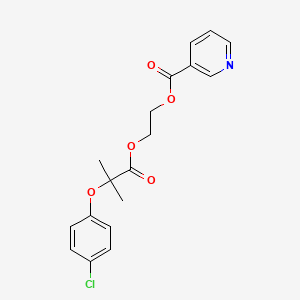

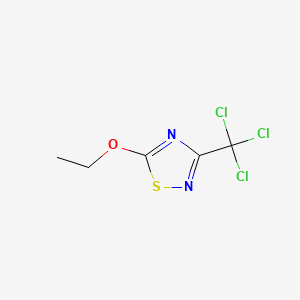

Etridiazole is a fungicide and pesticide used for the prevention of pythium ultimum on cotton plants . It belongs to the class of thiadiazoles and is substituted at positions 3 and 5 by trichloromethyl and ethoxy groups, respectively .

Synthesis Analysis

Etridiazole can be synthesized from acetonitrile. It can also be produced by the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, and then with sodium hydroxide in ethanol .

Molecular Structure Analysis

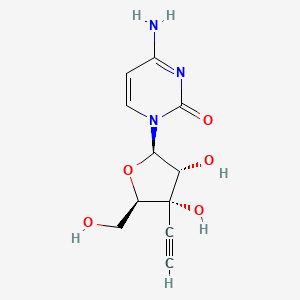

The molecular formula of Etridiazole is C5H5Cl3N2OS. It has an average mass of 247.530 Da and a monoisotopic mass of 245.918823 Da .

Physical And Chemical Properties Analysis

Etridiazole is a colorless and odorless compound in its pure form. Impure samples take on a pale yellow appearance with a mild, persistent odor. It has a density of 1.497 g/cm³, a melting point of 22 °C, and a boiling point of 95 °C at 1 mmHg. Its solubility in water is 0.117 g/dm³ .

科学的研究の応用

Fungicide in Agriculture

Etridiazole (EDZ) is a thiadiazole-containing fungicide commonly used to control Pythium and Phytophthora spp . It’s widely applied in agricultural and horticultural crops .

Teratogenic Studies

EDZ has been shown to be teratogenic, meaning it can cause malformations in an embryo or fetus . This makes it a useful compound for studying developmental abnormalities and the mechanisms underlying them .

Aquatic Toxicology

Regular usage of EDZ may reach and contaminate water bodies . Its adverse effects on aquatic vertebrates, such as zebrafish (Danio rerio), have been studied . This helps in understanding the impact of such chemicals on aquatic ecosystems .

Cardiovascular System Impact

EDZ primarily affects the cardiovascular system of zebrafish . It induces a series of morphological deformities, including abnormal somite formation, abnormal eye pigmentation, abnormal tail morphology, tail kinks, skeletal malformations (lordosis, kyphosis, and scoliosis), and yolk sac edema in a concentration-dependent manner .

Transcriptome Analysis

The whole transcriptome of zebrafish embryos exposed to EDZ was analyzed, revealing pathways associated with cardiac and ocular toxicities . This provides valuable insights into the molecular mechanisms underlying EDZ toxicity .

Sensory Perception and Development

Gene ontology enrichment analysis showed that differentially expressed genes (DEGs) in etridiazole-treated zebrafish were involved in biological processes, such as sensory perception, visual perception, sensory organ development, and visual system development . This suggests that EDZ could affect these processes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVWCSONPJJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NS1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032547 | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline] | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C at 1 mm Hg | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

154.5 °C (open cup) | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.497 at 25 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C) | |

| Record name | Terrazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Etridiazole | |

Color/Form |

PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid | |

CAS RN |

2593-15-9 | |

| Record name | Etridiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2593-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etridiazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etridiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etridiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRIDIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F8237I875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

22 °C | |

| Record name | Etridiazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does etridiazole exert its fungicidal activity?

A1: While the exact mechanism is still under investigation, research suggests that etridiazole inhibits the biosynthesis of ergosterol [], a crucial component of fungal cell membranes. Disrupting ergosterol biosynthesis affects membrane fluidity and integrity, ultimately leading to fungal cell death.

Q2: What is the chemical structure of etridiazole?

A2: Etridiazole is a thiadiazole compound. Its chemical structure consists of a 1,2,4-thiadiazole ring with a 5-ethoxy group and a 3-trichloromethyl substituent.

Q3: Can you provide the molecular formula and weight of etridiazole?

A3: The molecular formula of etridiazole is C5H7Cl3N2OS, and its molecular weight is 257.57 g/mol.

Q4: Is etridiazole compatible with common agricultural practices?

A4: Etridiazole can be applied as a soil drench, incorporated into a fluid drilling gel [], or used as a seed treatment [], demonstrating compatibility with various agricultural applications.

Q5: Does etridiazole's efficacy change under different environmental conditions?

A5: Research indicates that the efficacy of etridiazole can be influenced by soil pH. For example, in controlling Pythium root rot, its effectiveness is enhanced at lower pH levels [].

Q6: Does etridiazole exhibit any catalytic properties?

A6: Etridiazole is not known to possess catalytic properties. It functions primarily as a fungicide by inhibiting specific biological processes in target organisms.

Q7: Have computational methods been used to study etridiazole?

A7: While specific QSAR models are not extensively discussed in the provided literature, computational chemistry could be employed to further explore the relationship between the structure of etridiazole and its fungicidal activity.

Q8: How stable is etridiazole under typical storage conditions?

A8: While specific data on storage stability isn't detailed in the provided research, etridiazole is formulated as wettable powders (WP) [] and emulsifiable concentrates (EC), suggesting efforts to ensure its stability and applicability in agricultural settings.

Q9: What are the regulatory considerations regarding the use of etridiazole?

A9: The use of etridiazole is subject to specific regulations in different countries to ensure its safe and environmentally responsible application. For instance, the European Union has established maximum residue levels (MRLs) for etridiazole in various crops [].

Q10: Is there evidence of resistance development to etridiazole in fungi?

A10: While not extensively covered in the provided research, resistance development in fungi is a concern with any fungicide. Continuous monitoring of sensitivity in target fungal populations is crucial [].

Q11: What is known about the toxicological profile of etridiazole?

A11: Etridiazole's potential carcinogenicity has been investigated by the U.S. Environmental Protection Agency, with findings indicating that it can induce thyroid follicular cell tumors in rodents [].

Q12: What is the environmental fate of etridiazole?

A12: The degradation and persistence of etridiazole in the environment have been studied. Research indicates that its persistence can be influenced by factors like soil temperature and organic matter content []. Furthermore, its reactivity with common water disinfectants, such as ozone and UV, has been explored, with ozone showing the highest degradation efficiency [].

Q13: Are there alternative fungicides to etridiazole for managing oomycete diseases?

A13: Several alternative fungicides, including metalaxyl, mefenoxam, and fosetyl-Al, have been investigated for their efficacy against oomycete diseases in various crops. Their efficacy can vary depending on the specific pathogen and host plant [, , , , ]. Biological control agents, such as Trichoderma asperellum, offer a potential alternative to chemical fungicides like etridiazole for managing Phytophthora capsici in pepper cultivation [].

Q14: Beyond its fungicidal activity, has etridiazole been explored for other applications?

A14: Etridiazole has been investigated for its potential as a nitrification inhibitor in agricultural soils. It can retard nitrification, thereby increasing nitrogen use efficiency and potentially reducing environmental impacts associated with nitrogen loss [, , , ].

Q15: Are there any noteworthy interactions of etridiazole with other agricultural inputs?

A15: Studies have examined the combined effects of etridiazole with other agricultural practices, such as the use of organic amendments []. Additionally, the impact of combining etridiazole with other fungicides has been explored to assess potential synergistic effects or the development of resistance [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。